N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide
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Overview
Description
N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopenta[b]pyridine core, which is a bicyclic structure combining a pyridine ring with a cyclopentane ring. The presence of the N’-hydroxy and carboximidamide functional groups further enhances its reactivity and potential utility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the carboximidamide group.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) and Mn(OTf)2 as a catalyst at 25°C in H2O.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkylating agents such as 1,2-dibromoethane or benzyl chloride.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted cyclopenta[b]pyridine derivatives with various alkyl or aryl groups.
Scientific Research Applications
N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of protein kinases and other enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and coordinate with metal ions, thereby inhibiting enzyme activity or altering receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but with different functional groups.
Cyclopenta[b]thieno-[3,2-e]pyridines: Contains a thiophene ring fused to the cyclopenta[b]pyridine core.
Uniqueness
N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide is unique due to the presence of both N’-hydroxy and carboximidamide groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a versatile building block in synthetic chemistry set it apart from other similar compounds.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
N'-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboximidamide |
InChI |
InChI=1S/C9H11N3O/c10-9(12-13)8-5-4-6-2-1-3-7(6)11-8/h4-5,13H,1-3H2,(H2,10,12) |
InChI Key |
WDXZAIXUWMXKSJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=C(C1)N=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)C(=NO)N |
Origin of Product |
United States |
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